Mitoquinol Mitoquinol Mitoquinol is a mitochondria-targeted antioxidant and reduced form of mitoquinone. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria.
Mitoquinol is a ubiquinone derivative that specifically accumulates in mitochondria due to the covalent attachment of the cation triphenylphosphonium. It functions as an antioxidant, preventing lipid peroxidation-induced apoptosis and protecting mitochondria from oxidative damage.
Brand Name: Vulcanchem
CAS No.: 845959-55-9
VCID: VC20878930
InChI: InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4)
SMILES: CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Molecular Formula: C38H49O7PS
Molecular Weight: 680.8 g/mol

Mitoquinol

CAS No.: 845959-55-9

Cat. No.: VC20878930

Molecular Formula: C38H49O7PS

Molecular Weight: 680.8 g/mol

* For research use only. Not for human or veterinary use.

Mitoquinol - 845959-55-9

Specification

Description Mitoquinol is a mitochondria-targeted antioxidant and reduced form of mitoquinone. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria.
Mitoquinol is a ubiquinone derivative that specifically accumulates in mitochondria due to the covalent attachment of the cation triphenylphosphonium. It functions as an antioxidant, preventing lipid peroxidation-induced apoptosis and protecting mitochondria from oxidative damage.
CAS No. 845959-55-9
Molecular Formula C38H49O7PS
Molecular Weight 680.8 g/mol
IUPAC Name 10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate
Standard InChI InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4)
Standard InChI Key WPMXVYGZUOSRAN-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Canonical SMILES CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator